Aripiprazole Impurity 3, identified by the chemical registry number 1359829-23-4, is classified under pharmaceutical impurities. It is essential to monitor such impurities to maintain the quality of the final pharmaceutical product. The compound is typically generated during the synthetic processes employed to produce Aripiprazole, where various chemical reactions can lead to its formation as a side product.
The synthesis of Aripiprazole Impurity 3 generally involves the reaction of 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone with various reagents under controlled conditions. Common solvents used in this process include acetonitrile, along with buffers like phosphate buffer at specific pH levels to optimize reaction conditions.
In laboratory settings, several synthetic routes have been explored for optimizing the production of Aripiprazole and its impurities. For instance, a study reported a high conversion ratio (90-99%) for the synthesis of Aripiprazole Impurity 3 using a reflux method with sodium carbonate as a base in ethanol . High-performance liquid chromatography (HPLC) techniques are employed extensively for both the synthesis and analysis of impurities, ensuring their separation and identification throughout the process .
Aripiprazole Impurity 3 has a complex molecular structure characterized by multiple functional groups. The detailed molecular formula and structural representation are crucial for understanding its properties and behavior in chemical reactions. The exact structure can be depicted as follows:
The molecular structure includes a quinolinone core with piperazine and dichlorophenyl substituents, which contribute to its chemical reactivity and interactions with biological systems.
Aripiprazole Impurity 3 can undergo various chemical reactions, including:
The physical properties of Aripiprazole Impurity 3 include:
Chemical properties include its reactivity towards various reagents during synthetic processes, which can be influenced by factors such as pH and temperature during reactions .
Aripiprazole Impurity 3 serves several scientific purposes:
Aripiprazole Impurity 3 is systematically identified as 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone-1-oxide according to IUPAC conventions [1]. It is functionally characterized as the N-oxide derivative of aripiprazole, resulting from oxidation at the quinolinone nitrogen. The impurity is synonymously referenced as Aripiprazole 1-N-Oxide in pharmacological literature and regulatory documents [1] [4]. A significant nomenclature discrepancy exists in commercial databases, where the same impurity designation is occasionally misapplied to unrelated structures like 7-(3-buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone (CAS: 1359829-23-4), which features a shorter alkoxy chain and lacks the dichlorophenylpiperazine moiety [2] [6] [8]. This inconsistency necessitates careful verification of structural descriptors in analytical reports.
Table 1: Nomenclature and Identifiers of Aripiprazole Impurity 3
Parameter | Value |
---|---|
IUPAC Name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone-1-oxide |
Common Synonyms | Aripiprazole 1-N-Oxide, Aripiprazole N-Oxide |
Alternative CAS Registries | 573691-11-9 (correct N-oxide); 1359829-23-4 (misassigned unsaturated analog) |
Molecular Formula | C₂₃H₂₇Cl₂N₃O₃ |
The authentic Aripiprazole Impurity 3 (Aripiprazole 1-N-Oxide) has a molecular formula of C₂₃H₂₇Cl₂N₃O₃, corresponding to a molecular weight of 464.38 g/mol [1]. This mass exceeds the parent drug (aripiprazole, C₂₃H₂₇Cl₂N₃O₂; 448.39 g/mol) by 16 g/mol, consistent with the addition of an oxygen atom. However, analytical suppliers occasionally mislabel compounds with divergent formulas as "Aripiprazole Impurity 3." For example, the compound 7-(3-buten-1-yloxy)-3,4-dihydroquinolin-2(1H)-one (C₁₃H₁₅NO₂; 217.26 g/mol) is erroneously associated with this designation despite being a synthetic intermediate rather than a true oxidative degradant [6] [8]. Such discrepancies highlight critical validation requirements for impurity reference standards.
Table 2: Molecular Parameters of Authentic vs. Misassigned "Impurity 3"
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
Authentic Aripiprazole Impurity 3 | C₂₃H₂₇Cl₂N₃O₃ | 464.38 | Full aripiprazole backbone + N-oxide |
Misassigned Compound | C₁₃H₁₅NO₂ | 217.26 | Short-chain alkoxyquinolinone |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis of authentic Aripiprazole Impurity 3 reveals distinct shifts attributable to the N-oxide formation. The quinolinone ring’s C2-carbonyl adjacent nitrogen oxidation induces downfield displacement of H-3 and H-4 protons (δ 3.25–3.30 ppm and δ 2.70–2.75 ppm, respectively) compared to aripiprazole (δ 2.95–3.00 ppm and δ 2.60–2.65 ppm) [1] [9]. The butoxy linker protons (OCH₂) appear at δ 4.05–4.10 ppm, while piperazine methylenes resonate at δ 2.50–3.50 ppm. ¹³C-NMR confirms the N-oxide through a characteristic deshielding of the C2 carbonyl carbon (δ 168.5 ppm vs. δ 165.2 ppm in aripiprazole) [9].
Fourier-Transform Infrared (FTIR) Spectroscopy:FTIR spectra exhibit key functional group vibrations:
Mass Spectrometry (MS):High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 465.38, consistent with C₂₃H₂₇Cl₂N₃O₃. Fragmentation pathways include:
Table 3: Key Spectroscopic Signatures of Aripiprazole Impurity 3
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 4.05–4.10 ppm (t, 2H) | -OCH₂- butoxy linker |
δ 3.25–3.30 ppm (t, 2H) | Quinolinone H-3 (N-oxide deshielded) | |
¹³C-NMR | δ 168.5 ppm | C2 carbonyl (N-oxide adjacent) |
FTIR | 1,191 cm⁻¹ | N⁺-O⁻ asymmetric stretch |
HRMS | [M+H]⁺ 465.38 → 448.39 (-•OH) | N-oxide fragmentation |
Unlike aripiprazole—which exhibits nine polymorphic forms with distinct XRD profiles (e.g., Form III peaks at 11.8°, 16.3°, 20.5°; Form X at 10.0°, 15.7°, 18.5° 2θ) [5] [10]—Aripiprazole Impurity 3 lacks documented polymorphs. Its crystalline structure remains uncharacterized by single-crystal XRD. Studies on mesoporous silica (Syloid 244FP) composites demonstrate that silica concentration critically modulates aripiprazole’s crystallization kinetics and polymorph selection (Forms III, IV, or X) [3]. However, parallel stabilization studies for Impurity 3 are absent. The N-oxide’s polar nature likely impedes crystallization, suggesting inherent amorphization tendencies, though experimental confirmation is needed.
Structurally, Aripiprazole Impurity 3 differs from the parent drug solely by the oxidation of the quinolinone nitrogen (N1), converting it to an N-oxide. This modification alters key physicochemical properties:
Table 4: Structural and Functional Comparison with Aripiprazole
Property | Aripiprazole Impurity 3 | Aripiprazole (Parent) |
---|---|---|
Core Structure | Quinolinone N-oxide | Quinolinone |
Molecular Weight | 464.38 g/mol | 448.39 g/mol |
Key Functional Change | N1 oxidation (tertiary amine → N-oxide) | Unmodified tertiary amine at N1 |
Polarity (logP) | ~3.8 (estimated) | 4.5 (experimental) |
Biological Activity | Pharmacologically inactive | D2/5-HT1A partial agonist |
Crystallinity | No known polymorphs | 9 characterized polymorphic forms |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4